Bis-sulfone-PEG4-Tetrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

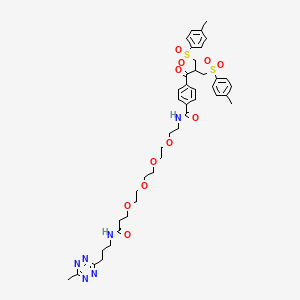

Bis-sulfone-PEG4-Tetrazine: is a compound composed of two sulfone groups, a polyethylene glycol chain with four ethylene glycol units, and a tetrazine group . The sulfone groups provide chemical stability and solubility, the polyethylene glycol chain offers water solubility and biocompatibility, and the tetrazine group imparts high reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves the use of click chemistry, specifically the inverse electron demand Diels-Alder reaction (iEDDA) between tetrazine and trans-cyclooctene (TCO) groups .

Industrial Production Methods: Industrial production of Bis-sulfone-PEG4-Tetrazine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Bis-sulfone-PEG4-Tetrazine primarily undergoes click chemistry reactions, particularly the inverse electron demand Diels-Alder reaction (iEDDA) with TCO-containing molecules . This reaction is highly specific and rapid, making it ideal for bioconjugation applications .

Common Reagents and Conditions: The iEDDA reaction typically requires the presence of tetrazine and TCO groups under mild conditions. The reaction is often carried out in aqueous or polar organic solvents .

Major Products: The major products of the iEDDA reaction involving this compound are stable conjugates formed between the tetrazine and TCO groups .

Scientific Research Applications

Bis-sulfone-PEG4-methyl-tetrazine is a bioconjugation reagent utilized in targeted protein labeling and click chemistry . It is commonly used in targeted drug development and molecular imaging . The compound includes a bis-sulfone group for cysteine binding, a PEG4 spacer for better solubility, and a methyl-tetrazine group for fast, selective click chemistry .

Key Features of Bis-sulfone-PEG4-methyl-tetrazine

- Bis-Sulfone Group This enables specific binding to cysteine residues and forms stable thio bridges, enhancing protein modification .

- PEG4 Spacer It increases solubility and reduces bulkiness, making it ideal for complex conjugations .

- Methyl-Tetrazine Allows rapid, bioorthogonal reactions with TCO compounds through click chemistry . The tetrazine ligation involves a fast inverse electron demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO) or other strained alkenes . This reaction occurs at a second-order rate of 2000 M−1-s−1, modifying biomolecules quickly and eliminating nitrogen gas . It performs well in aqueous media and even at low concentrations, making it suitable for live-cell labeling and bio-entity modification .

Case Studies

- Disulfide Rebridging Methods: Disulfide rebridging methods have recently emerged as a route to hinge region-specific antibody modification .

- Antibody Rebridging: While disulfide rebridging is an attractive site-selective conjugation method for human IgG1 therapeutics and may advance applications such as antibody-drug conjugates, there is a link between hinge-region structure and the feasibility of rebridging .

- Bioconjugation with chromophore, PEG and enzyme: The versatility of tetrazine-modified SST and IgG Fab for the construction of well-defined bioconjugates was demonstrated through post-modification with a fluorophore (cyanine-5, Cy5) and a PEG chain . In addition, SST-Tetrazine was also conjugated to a protein enzyme (cytochrome C, CytC) to form a peptide–protein conjugate with high conversion .

Bis-sulfone-PEG-methyl-tetrazine is a reliable tool for bioconjugation, enabling precise cysteine targeting, stable thio bridge formation, and selective click reactions, essential in developing targeted therapies and molecular probes .

Storage and Handling

Mechanism of Action

Mechanism: The mechanism of action of Bis-sulfone-PEG4-Tetrazine involves the inverse electron demand Diels-Alder reaction (iEDDA) with TCO-containing molecules . This reaction forms a stable covalent bond between the tetrazine and TCO groups, enabling the conjugation of various molecules .

Molecular Targets and Pathways: The primary molecular targets are TCO-containing molecules, and the pathway involves the formation of a stable conjugate through the iEDDA reaction .

Comparison with Similar Compounds

Bis-sulfone-PEG2-Tetrazine: Similar to Bis-sulfone-PEG4-Tetrazine but with a shorter polyethylene glycol chain.

Bis-sulfone-PEG8-Tetrazine: Similar but with a longer polyethylene glycol chain.

Mono-sulfone-PEG4-Tetrazine: Contains only one sulfone group.

Uniqueness: this compound is unique due to its balanced properties of stability, solubility, and high reactivity, making it highly suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Biological Activity

Bis-sulfone-PEG4-Tetrazine is a specialized compound widely recognized for its significant biological activity, particularly in the field of targeted protein degradation and bioconjugation. This compound acts as a crucial linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The unique structural components of this compound, including the bis-sulfone moiety, polyethylene glycol (PEG) spacer, and tetrazine group, contribute to its versatile applications in drug design and molecular biology.

The chemical structure of this compound enables it to engage in bioorthogonal reactions, specifically the inverse electron demand Diels-Alder reaction with trans-cyclooctene (TCO) derivatives. This reaction facilitates the formation of stable covalent bonds that are essential for the precise modulation of protein levels and functions within biological systems. The bis-sulfone group exhibits high reactivity towards thiols, allowing it to form covalent bonds with cysteine residues in proteins. This ability is particularly valuable in maintaining protein integrity while enabling functionalization.

Applications in Drug Development

This compound plays a pivotal role in various therapeutic applications, including:

- Targeted Protein Degradation : By incorporating this compound into PROTACs, researchers can induce the selective degradation of oncogenic proteins, which is a promising strategy for cancer treatment.

- Antibody-Drug Conjugates (ADCs) : The compound enhances the stability and solubility of ADCs, improving their pharmacokinetic properties. For instance, ADCs utilizing bis-sulfone PEG linkers demonstrate superior homogeneity and biocompatibility compared to traditional linkers .

- Bioconjugation Techniques : The compound's ability to facilitate site-specific conjugation allows for the modification of proteins without compromising their biological activity. This feature is crucial for developing targeted therapies and molecular imaging agents .

Research Findings and Case Studies

Several studies highlight the effectiveness of this compound in various biological contexts:

- Interaction Studies : Research has shown that this compound can effectively interact with thiol-containing proteins, forming stable linkages that preserve protein functionality. These studies demonstrate its potential as a tool for biochemistry and molecular biology .

- Clinical Applications : The drug candidate OBI-999 exemplifies the application of bis-sulfone linkers in ADCs. It combines a monoclonal antibody with a cytotoxic agent through a bis-sulfone linker, achieving high drug-to-antibody ratios (DAR) and improved therapeutic efficacy .

- Comparative Analysis : A comparative study involving various bioconjugation agents revealed that this compound outperforms traditional maleimide-based linkers regarding specificity and stability. The following table summarizes key features of different compounds used in bioconjugation:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Bis-sulfone-PEG4-NHS Ester | Reacts with amines for conjugation | NHS ester enhances reactivity towards amines |

| Bis-sulfone-PEG4-TCO | Utilizes TCO for fast click reactions | Faster reaction rates compared to tetrazine |

| Maleimide-PEG Linkers | Targets thiols for conjugation | More common but less selective than bis-sulfones |

| Azide-PEG Linkers | Used in copper-catalyzed click reactions | Requires copper catalysts; less biocompatible |

Properties

Molecular Formula |

C42H54N6O11S2 |

|---|---|

Molecular Weight |

883.0 g/mol |

IUPAC Name |

4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]-N-[2-[2-[2-[2-[3-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)propylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |

InChI |

InChI=1S/C42H54N6O11S2/c1-31-6-14-37(15-7-31)60(52,53)29-36(30-61(54,55)38-16-8-32(2)9-17-38)41(50)34-10-12-35(13-11-34)42(51)44-20-22-57-24-26-59-28-27-58-25-23-56-21-18-40(49)43-19-4-5-39-47-45-33(3)46-48-39/h6-17,36H,4-5,18-30H2,1-3H3,(H,43,49)(H,44,51) |

InChI Key |

DXHMDPDGPFQNJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)NCCCC4=NN=C(N=N4)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.